molecular formula C17H25BO4 B1343031 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester CAS No. 850568-69-3

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester

Cat. No.: B1343031
CAS No.: 850568-69-3
M. Wt: 304.2 g/mol
InChI Key: RIOLVUFARFCCCE-UHFFFAOYSA-N
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Description

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms and a phenyl group, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester typically involves the reaction of a phenylboronic acid derivative with a diol. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate. The reaction conditions often include heating the mixture to a temperature around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other diseases.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Lacks the tetrahydro-2H-pyran-2-yloxy group, making it less versatile in certain applications.

    2-(3-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a bromine substituent, which can participate in additional types of reactions.

Uniqueness

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which enhances its solubility and reactivity in various chemical environments. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOLVUFARFCCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619073
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-69-3
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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